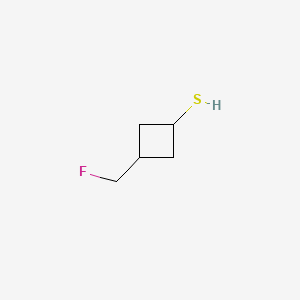
3-(Fluoromethyl)cyclobutane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Fluoromethyl)cyclobutane-1-thiol is an organic compound characterized by a cyclobutane ring substituted with a fluoromethyl group and a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)cyclobutane-1-thiol typically involves the introduction of a fluoromethyl group and a thiol group onto a cyclobutane ring. One common method involves the reaction of cyclobutyl halides with fluoromethylthiolate under suitable conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Fluoromethyl)cyclobutane-1-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid or sulfoxide.
Reduction: The compound can be reduced to form the corresponding cyclobutane derivative without the thiol group.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Cyclobutane derivatives.
Substitution: Various substituted cyclobutane compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Fluoromethyl)cyclobutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(Fluoromethyl)cyclobutane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The fluoromethyl group can influence the compound’s reactivity and binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane-1-thiol: Lacks the fluoromethyl group, resulting in different chemical properties and reactivity.
3-(Chloromethyl)cyclobutane-1-thiol: Similar structure but with a chloromethyl group instead of a fluoromethyl group, leading to different reactivity and applications.
3-(Bromomethyl)cyclobutane-1-thiol: Contains a bromomethyl group, which affects its chemical behavior compared to the fluoromethyl derivative.
Uniqueness
3-(Fluoromethyl)cyclobutane-1-thiol is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric effects. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C5H9FS |
|---|---|
Peso molecular |
120.19 g/mol |
Nombre IUPAC |
3-(fluoromethyl)cyclobutane-1-thiol |
InChI |
InChI=1S/C5H9FS/c6-3-4-1-5(7)2-4/h4-5,7H,1-3H2 |
Clave InChI |
GUVIQTQCLOOMSY-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1S)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















